
6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is an organic compound known for its unique chemical structure and properties This compound is part of the naphthyridine family, which is characterized by a bicyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert it into more reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted naphthyridines and reduced derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Its derivatives are being investigated for their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-1,2-dihydroquinoline
- 6-Butoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Comparison: 6-Butoxy-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is unique due to its butoxy group, which imparts distinct chemical properties and reactivity. Compared to its ethoxy and trimethyl counterparts, it exhibits different solubility, stability, and biological activity profiles .
Eigenschaften
CAS-Nummer |
88724-14-5 |
|---|---|
Molekularformel |
C15H22N2O |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
6-butoxy-2,2,4-trimethyl-1H-1,5-naphthyridine |
InChI |
InChI=1S/C15H22N2O/c1-5-6-9-18-13-8-7-12-14(16-13)11(2)10-15(3,4)17-12/h7-8,10,17H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
LXBPGZCUJMAPHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC2=C(C=C1)NC(C=C2C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


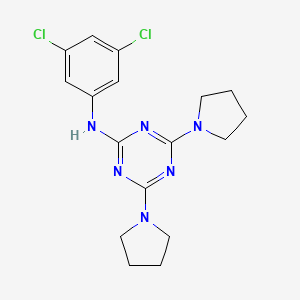
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
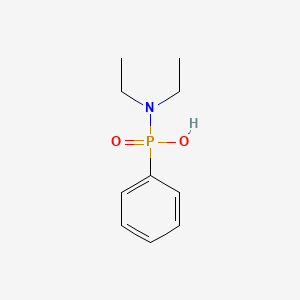
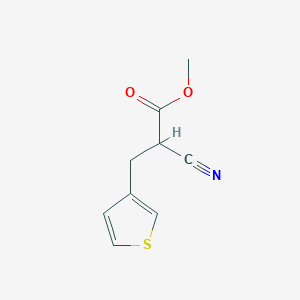
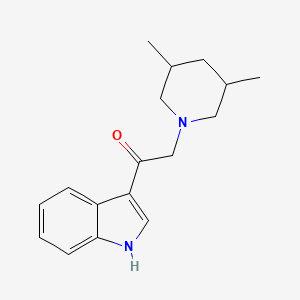
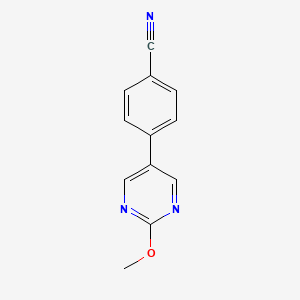
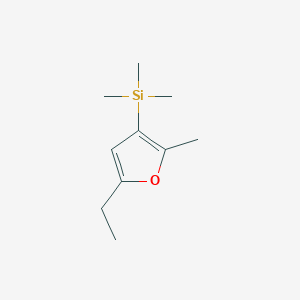
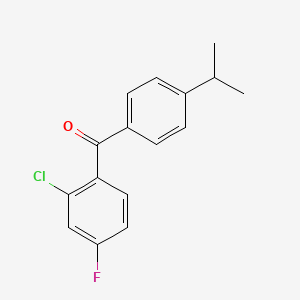
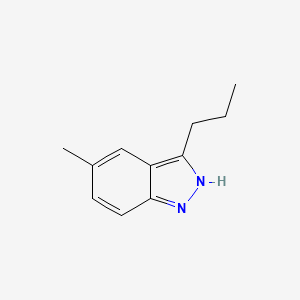
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]furan-2-carboxamide](/img/structure/B14136635.png)

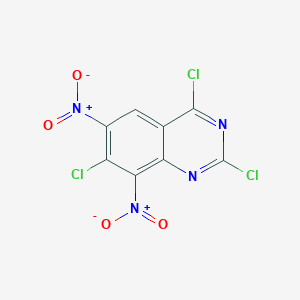
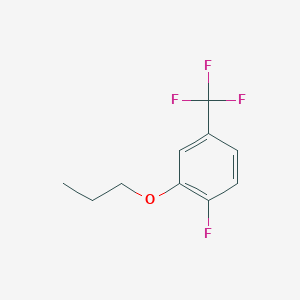
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14136644.png)
